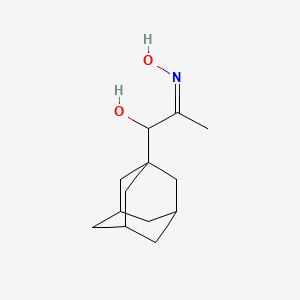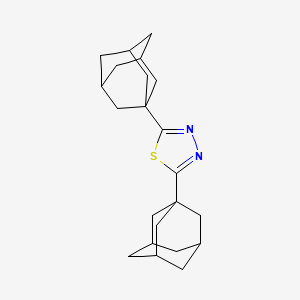
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine
説明
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
作用機序
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine works by binding to the active site of BTK and inhibiting its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell proliferation, survival, and migration, ultimately resulting in anti-tumor activity.
Biochemical and Physiological Effects:
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been well-tolerated, with no significant toxicity observed.
実験室実験の利点と制限
The main advantage of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine for lab experiments is its potent and selective inhibition of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, one limitation is that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine is a relatively new compound, and its long-term safety and efficacy in humans are still unknown.
将来の方向性
There are several potential future directions for 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine research. One area of interest is the development of combination therapies that include 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, as preclinical studies have shown that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine can enhance the anti-tumor activity of other therapies. Another area of interest is the evaluation of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, there is interest in exploring the potential of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine as a therapeutic agent for autoimmune disorders, as BTK plays a role in the pathogenesis of several autoimmune diseases.
科学的研究の応用
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased B-cell proliferation, survival, and migration.
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperidin-1-yl-5-[(4-propoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-13-25-16-9-7-15(8-10-16)14-17-18(21)22-20(26-2)23-19(17)24-11-5-4-6-12-24/h7-10H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKDVVJYOPKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-(4-propoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831454.png)
![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)
![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![2-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1-methyl-1H-indole](/img/structure/B3831474.png)
![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
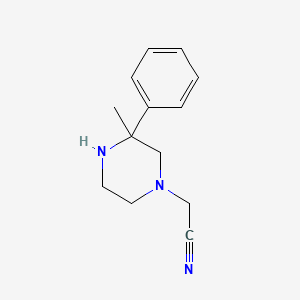
![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)
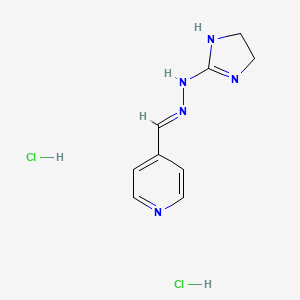
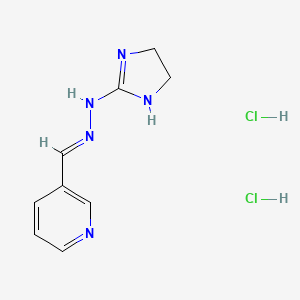
![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)
